![molecular formula C14H21NO3 B2661040 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid CAS No. 2305354-71-4](/img/structure/B2661040.png)
3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is also known as PAC or PAC-1 and belongs to the class of spirocyclic compounds.5]undecane-9-carboxylic acid.
作用机制
The mechanism of action of 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid involves the activation of procaspase-3, a protein that plays a key role in the programmed cell death pathway. PAC-1 binds to procaspase-3 and induces its activation, leading to the initiation of apoptosis in cancer cells. The mechanism of action of PAC-1 is unique and differs from other apoptosis-inducing agents, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects
3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid has several biochemical and physiological effects. In cancer cells, PAC-1 induces apoptosis, leading to the death of cancer cells. Additionally, PAC-1 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment. PAC-1 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid in lab experiments include its unique mechanism of action, potential applications in cancer research, and anti-inflammatory effects. However, there are also limitations to using PAC-1 in lab experiments. PAC-1 has poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, the toxicity of PAC-1 has not been extensively studied, making it important to exercise caution when using this compound in lab experiments.
未来方向
There are several future directions for research on 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid. One potential direction is to study the toxicity of PAC-1 in vivo, as well as its pharmacokinetics and pharmacodynamics. Additionally, further research is needed to optimize the synthesis method of PAC-1 to increase yields and reduce costs. Another potential direction is to study the potential applications of PAC-1 in other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion
In conclusion, 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid is a unique chemical compound that has potential applications in scientific research, particularly in cancer research. The synthesis method has been optimized to produce high yields of the final product, and the mechanism of action of PAC-1 is unique and differs from other apoptosis-inducing agents. While there are limitations to using PAC-1 in lab experiments, further research is needed to explore its potential applications in other diseases and to optimize its synthesis method.
合成方法
The synthesis of 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid involves several steps. The first step involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 3-bromoprop-2-enoyl chloride to form an intermediate product. The intermediate product is then reacted with 1,3-cyclohexanedione to form the final product, 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid. The synthesis method has been optimized to produce high yields of the final product.
科学研究应用
3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in cancer research. PAC-1 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, PAC-1 has also been shown to sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy for cancer treatment.
属性
IUPAC Name |
3-prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-12(16)15-9-7-14(8-10-15)5-3-11(4-6-14)13(17)18/h2,11H,1,3-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMOALCWPHJIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CCC(CC2)C(=O)O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

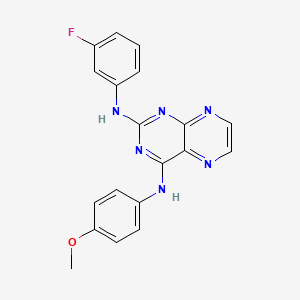

![2-[4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2660964.png)
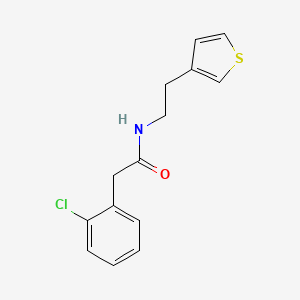
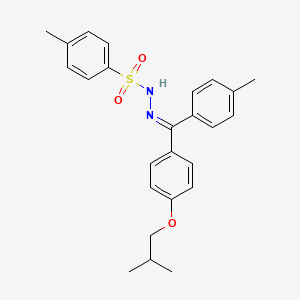
![2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2660969.png)
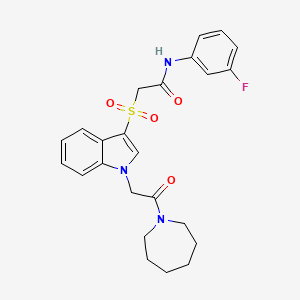
![(Z)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2660972.png)
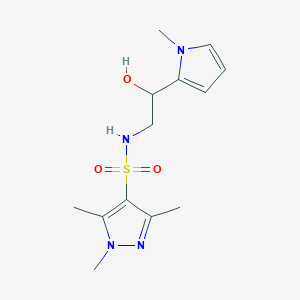

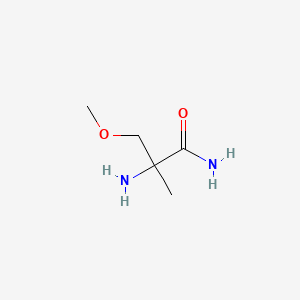
![2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2660976.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2660977.png)
![N-[[4-(3-chlorophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2660979.png)